Product packaging for 5-Chlorobenzofuroxan(Cat. No.:CAS No. 17348-69-5)

5-Chlorobenzofuroxan

Cat. No.: B093099
CAS No.: 17348-69-5
M. Wt: 170.55 g/mol
InChI Key: DHPQXIQZZCNOLI-UHFFFAOYSA-N
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Description

Contextualization of Benzofuroxans in Contemporary Heterocyclic Chemistry

Benzofuroxans, also known as benzo[1,2-c]1,2,5-oxadiazole N-oxides, represent a significant class of heterocyclic compounds that have garnered considerable attention since their initial discovery. researchgate.net These compounds are notable for their diverse biological activities, which include antibacterial, antifungal, antitumor, and antiparasitic properties. researchgate.netfishersci.nl A key aspect of their biochemical profile is their ability to act as nitric oxide (NO) donors, a property that underpins many of their pharmacological applications. fishersci.nl

In synthetic chemistry, benzofuroxans are valued as versatile synthons, or building blocks. asianpubs.org They are particularly instrumental in the Beirut reaction, a method used for the direct synthesis of other important heterocyclic systems like quinoxaline- and benzimidazole-N-oxides. asianpubs.orgscielo.br The synthetic utility of benzofuroxans is enhanced by the relative ease with which various functional groups can be introduced into their structure, allowing for the generation of a wide array of NO-containing heterocyclic compounds. fishersci.nl

Significance of Chlorinated Benzofuroxan (B160326) Derivatives in Advanced Chemical Research

Among the various derivatives, chlorinated benzofuroxans hold particular importance in advanced chemical research. 5-Chlorobenzofuroxan, for instance, serves as a crucial intermediate in the synthesis of more complex molecules. It is a key reactant in the production of substituted quinoxaline (B1680401) 1,4-dioxides and phenazine (B1670421) N⁵,N¹⁰-dioxide derivatives, compounds which themselves are investigated for significant biological activities. scielo.brrsc.org

The presence of a chlorine atom on the benzene (B151609) ring influences the electronic properties and reactivity of the benzofuroxan system. This makes chlorinated derivatives like this compound valuable substrates for studying reaction mechanisms, such as nucleophilic aromatic substitution and cycloaddition reactions. rsc.orgresearchgate.net Furthermore, chlorinated benzofuroxans have been specifically investigated for their potential applications as bactericides and fungicides. asianpubs.orgkpfu.ru

Scope and Objectives of the Academic Research Review on this compound

This review aims to provide a comprehensive and focused analysis of this compound. The primary objective is to consolidate and present detailed research findings pertaining to its chemical nature, synthesis, and structural characteristics. The scope is strictly limited to the following areas:

An outline of the fundamental physical and chemical properties of the compound.

A detailed examination of established synthetic routes for its preparation.

An overview of its key chemical reactions and synthetic applications.

A summary of its spectroscopic and structural features, including a discussion of its characteristic tautomerism.

This article will adhere strictly to this outline, excluding any information outside of these specified topics to ensure a focused and scientifically rigorous presentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O2 B093099 5-Chlorobenzofuroxan CAS No. 17348-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPQXIQZZCNOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169621
Record name 5-Chlorobenzofurazan 1-oxide
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Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17348-69-5
Record name 5-Chlorobenzofurazan 1-oxide
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Record name 17348-69-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorobenzofurazan 1-oxide
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Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Chlorobenzofuroxan

Mechanistic Pathways of Benzofuroxan (B160326) Formation and Transformation

The formation of benzofuroxans, including 5-chlorobenzofuroxan, can be achieved through several synthetic routes. Traditional methods include the oxidation of o-nitroanilines and the thermolysis or pyrolysis of o-nitrophenyl azides. researchgate.net The latter are often prepared from the corresponding nitroanilines. researchgate.net A more recent, environmentally friendly approach involves the photolysis of crystalline o-nitrophenylazides at ambient temperature, which can yield benzofuroxans quantitatively, particularly for precursors with high melting points. lookchem.com This solid-state reaction is believed to proceed through a singlet nitrene intermediate that reacts with the neighboring nitro group. lookchem.com

Benzofuroxans can also be synthesized via the oxidative cyclization of 2-nitroanilines. rsc.org Studies on the Green-Rowe oxidation of 2-nitroanilines with alkaline hypochlorite (B82951) suggest the reaction proceeds through N-chlorination and a singlet nitrene intermediate. researchgate.net Furthermore, the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles has been shown to produce isomeric products, indicating complex reaction pathways. rsc.org

Intramolecular Rearrangements in Chlorinated Benzofuroxans

Chlorinated benzofuroxans are known to undergo intramolecular rearrangements, a characteristic feature of the benzofuroxan ring system. These rearrangements are influenced by factors such as substituents, solvent, and temperature. rsc.orgscielo.br

Benzofuroxan Tautomerization and N-1-oxide/N-3-oxide Equilibrium

Benzofuroxans, including their chlorinated derivatives, exist as a rapidly equilibrating mixture of two tautomeric forms: the N-1-oxide and N-3-oxide. rsc.orgnih.gov This tautomerism is a fast process at room temperature and is believed to proceed through a transient o-dinitrosoarene intermediate. rsc.orgnih.gov The equilibrium between the N-1-oxide and N-3-oxide forms can be influenced by the electronic nature and position of substituents on the benzene (B151609) ring. scielo.br For instance, in 5(6)-substituted benzofuroxans, an electron-withdrawing group generally favors the 6-tautomer, while an electron-releasing group favors the 5-tautomer. scielo.br

The energy difference between the tautomers is often small. For example, in the case of a hybrid compound formed from 7-chloro-4,6-dinitrobenzofuroxan and an aminothiazole derivative, the energy difference between the N-1-oxide and N-3-oxide tautomers was calculated to be very small (0.23 kcal/mol), explaining their coexistence in an isomeric mixture. rsc.org In another study involving a different aminothiazole hybrid, the N-1-oxide was found to be more advantageous by nearly 4 kcal/mol compared to the N-3-oxide tautomer. mdpi.comresearchgate.net

The relative ratio of the two isomers can also be dependent on temperature and the solvent used in the reaction. rsc.orgresearchgate.net For example, in the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole (B372263) derivatives, the isomeric ratio was found to vary with changes in temperature and solvent. rsc.orgresearchgate.net

Computational and Experimental Probes of 1,2-Dinitrosoarene Intermediates

The existence of the elusive 1,2-dinitrosoarene intermediate in the tautomerization of benzofuroxans has been supported by both theoretical calculations and experimental evidence. rsc.org High-level computational studies are often required to reliably model the ring-opening process to the 1,2-dinitrosoalkene. researchgate.net Computational studies have been instrumental in understanding the reaction pathways and the influence of substituents on the stability of intermediates. acs.orgresearchgate.net

Experimentally, the presence of the o-dinitrosobenzene intermediate has been detected through spectroscopic techniques like IR and UV/Vis spectroscopy during the photolysis of benzofuroxan in argon matrices at low temperatures (12–14 K). rsc.orgnih.gov Trapping experiments have also provided evidence for this intermediate. For instance, a ruthenium complex of the 1,2-dinitrosoarene intermediate has been successfully isolated and characterized. rsc.orgorcid.orgcityu.edu.hkrsc.orgmpg.de Furthermore, the reaction of benzofuroxan with certain reagents has yielded products that can only be explained by the involvement of a 1,2-dinitroso species. rsc.org

Investigation of the Boulton-Katritzky Rearrangement in Halogenated Benzofuroxans

The Boulton-Katritzky rearrangement is another significant intramolecular rearrangement that substituted benzofuroxans can undergo. rsc.orgscielo.br This rearrangement can compete with the N-1-oxide/N-3-oxide tautomerization, and the preferred pathway can depend on the nature and position of the substituents. rsc.org The Boulton-Katritzky rearrangement involves the conversion of the benzofuroxan ring into a new five-membered heterocycle. thieme-connect.de

Detailed computational studies, including ab initio and density functional theory (DFT) calculations, have been employed to investigate the mechanism of the Boulton-Katritzky rearrangement in nitrobenzofuroxans. acs.org These studies have indicated a one-step mechanism and highlighted the importance of electron correlation effects. acs.org Theoretical and experimental studies on 5-methyl-4-nitrobenzofuroxan have provided insights into the driving forces of this rearrangement and allowed for the calculation of rate constants. acs.org

In the context of halogenated benzofuroxans, the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles was investigated to determine whether the formation of isomeric products proceeded via N-1-/N-3 oxide tautomerism or the Boulton-Katritzky rearrangement. rsc.org The experimental and computational data in this particular study supported the former mechanism. rsc.org

Oxidative and Reductive Transformations of Benzofuroxans

Benzofuroxans can undergo both oxidative and reductive transformations. The redox activity of the benzofuroxan ring system is a key aspect of its chemical reactivity. mdpi.com

Reductive transformations of benzofuroxans can be achieved using various reducing agents. For example, sulfur has been utilized as a low-cost and selective reducing agent to convert benzofuroxans into benzofurazans. researchgate.net Enzymatic reduction of benzofuroxans has also been studied, with flavoenzymes like NADPH-dependent cytochrome P450 reductase (P-450R) and NAD(P)H:quinone oxidoreductase (NQO1) being able to reduce benzofuroxans. mdpi.com The reduction of benzofuroxan by these enzymes can lead to the formation of o-benzoquinone dioxime as a primary intermediate, which can be further reduced to 2,3-diaminophenazine. mdpi.com

Some benzofuroxan derivatives have been shown to be reduced to the corresponding nitroaniline derivatives by oxyhemoglobin. mdpi.com The reduction of the nitro group in some benzofuroxan derivatives can also be achieved to produce anilines, which can then be used in further synthetic transformations. nih.govacs.org

Oxidative transformations of benzofuroxans are also possible. For example, the oxidation of o-nitroanilines is a common method for the synthesis of benzofuroxans. researchgate.net The redox cycling between phenol (B47542) and quinone forms of certain hybrid molecules containing a benzofuroxan moiety can lead to the generation of reactive oxygen species (ROS). mdpi.com

Photochemical Reactions and Excited State Dynamics of Benzofuroxan Derivatives

Benzofuroxan derivatives can undergo photochemical reactions. The photolysis of o-nitrophenylazides is a known method for the synthesis of benzofuroxans. lookchem.com This reaction can be performed in the solid state, offering a green chemistry approach. lookchem.com The photolysis of benzofuroxan itself can lead to different products depending on the reaction conditions. For example, photolysis in acetonitrile (B52724) with a high-pressure mercury lamp can produce 1H-azepine-2,7-dione. scispace.com

The excited-state dynamics of benzofuroxan derivatives are a subject of ongoing research. researchgate.net Computational methods, such as time-dependent density functional theory (TDDFT), are used to study the excited states and potential reaction pathways. researchgate.net These studies have investigated the role of low-lying triplet states and barriers for the rotation of nitroso groups on different potential energy surfaces. researchgate.net The excited-state dynamics can be influenced by factors such as tautomerization and intermolecular interactions, like hydrogen bonding. researchgate.netnih.gov Understanding these dynamics is crucial for applications in areas like photonics and energy conversion. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity of the this compound Core

The reactivity of the this compound molecule is dictated by the interplay of the electron-withdrawing nature of both the furoxan ring and the chlorine substituent. This electronic profile renders the benzene ring electron-deficient, making it susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution. Computational studies, such as those employing quantum mechanical calculations, have been used to predict the reactivity of the benzofuroxan core. For this compound, the highest values for the electrophilicity index (Fk+) are found on the C-4 and C-7 carbon atoms of the benzene ring, identifying these as the primary sites for nucleophilic attack. nih.gov

Aryl halides with electron-withdrawing groups, such as this compound, are primed for nucleophilic aromatic substitution (SNAr). ncrdsip.com This reaction typically proceeds through a bimolecular addition-elimination mechanism. uomustansiriyah.edu.iqgovtpgcdatia.ac.in

Mechanism:

Addition of Nucleophile: A strong nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso carbon) or another activated position on the ring. This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. uomustansiriyah.edu.iqgovtpgcdatia.ac.in The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing furoxan moiety, which provides stabilization. ncrdsip.comlibretexts.org

Elimination of Leaving Group: In a subsequent fast step, the leaving group (in this case, the chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substitution product. uomustansiriyah.edu.iq

The presence of the furoxan ring, and in other cases nitro groups, ortho or para to the halogen is critical for stabilizing the intermediate carbanion through resonance, thereby facilitating the reaction. ncrdsip.comlibretexts.org In reactions involving 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic substitution occurs selectively at the C-4 position, a preference supported by quantum chemistry calculations which show greater thermodynamic stability of the resulting product and a lower activation barrier for this pathway. nih.gov While this specific compound is more activated than this compound, the principle of regioselectivity driven by electronic factors holds. For this compound, the primary sites of electrophilic character are the C-4 and C-7 positions, making them the most likely targets for nucleophiles. nih.gov

Table 1: Calculated Reactivity Parameters for Benzofuroxans

Compound Apparent Second-Order Rate Constant (kcat/Km) for Reduction by P-450R (M⁻¹·s⁻¹) nih.gov Primary Sites of Electrophilic Character (Highest F+k values) nih.gov
Benzofuroxan 1.4 ± 0.2 × 10³ N-1, C-4, C-7
This compound 3.2 ± 0.2 × 10³ C-4, C-7
5-Methylbenzofuroxan 2.1 ± 0.1 × 10³ N-1, C-4, C-7
5,6-Dichlorobenzofuroxan 4.3 ± 0.3 × 10⁴ N-1, C-4, C-7

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The reaction proceeds via a two-step mechanism: attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

The furoxan ring is a potent electron-withdrawing group. Consequently, it deactivates the attached benzene ring towards electrophilic attack, making EAS reactions slower and requiring more forcing conditions compared to benzene itself. libretexts.org Substituents that withdraw electron density from the ring decrease its nucleophilicity, thus reducing the rate of the initial attack on the electrophile. msu.edulibretexts.org

Cycloaddition Reactions Involving Benzofuroxan Scaffolds

Benzofuroxan and its derivatives are versatile participants in cycloaddition reactions, acting as either dienes or dienophiles. semanticscholar.org A prominent example is the Beirut Reaction , which involves the cycloaddition of a benzofuroxan with enamines, enolates, or other electron-rich species to produce quinoxaline-N,N'-dioxides in a single step. sbq.org.br

The generally accepted mechanism begins with the nucleophilic addition of an enolate or enamine to one of the electrophilic nitrogen atoms of the benzofuroxan ring. sbq.org.br This is followed by a ring-closure condensation and subsequent elimination of water to form the stable quinoxaline-N,N'-dioxide system. sbq.org.br

Benzofuroxans can also engage in 1,3-dipolar cycloaddition reactions. semanticscholar.orgnih.gov This reactivity is particularly noted for azidobenzofuroxans, which can react with 1,3-dicarbonyl compounds. semanticscholar.org However, in cases of highly electron-deficient systems like azidonitrobenzofuroxan, the reaction can proceed via a different pathway, such as a Regitz diazo transfer, where the benzofuroxan acts as an azido (B1232118) transfer agent rather than a 1,3-dipole. semanticscholar.orgnih.gov This highlights how the electronic nature of the substituents on the benzofuroxan scaffold dictates its reactivity mode in cycloaddition-type reactions.

This compound as a Nitrene Transfer Reagent in Organic Synthesis

Recent advances in organic synthesis have identified benzofuroxans as effective and convenient nitrene transfer reagents (NTRs), particularly in gold-catalyzed transformations. acs.orgacs.org These compounds serve as safe, inexpensive, and readily available alternatives to other NTRs like potentially explosive azides or less reactive ylides. acs.orgacs.org

The core function of a benzofuroxan in these reactions is to deliver a nitrogen atom (a nitrene equivalent) to a substrate. This has been demonstrated in the gold-catalyzed annulation of N-allylynamides, which proceeds under mild conditions with high functional group tolerance to yield complex heterocyclic structures like 3-azabicyclo[3.1.0]hexan-2-imines. acs.orgnih.govfigshare.com

The gold-catalyzed nitrene transfer from benzofuroxans to alkynes follows a well-studied catalytic cycle. acs.orgacs.orgucsb.edu

Proposed Mechanism:

Activation of Alkyne: The gold(I) catalyst activates the C-C triple bond of a substrate, such as an N-allylynamide, making it susceptible to nucleophilic attack.

Nitrene Transfer: The benzofuroxan (the NTR) attacks the activated alkyne.

Formation of Gold α-Imino Carbene: Cleavage of the weak N-O bond in the furoxan ring leads to the formation of a key gold α-imino carbene intermediate. acs.orgacs.org This step involves the opening of the furoxan ring, generating a nitrophenyl substituent. acs.org

Intramolecular Reaction: The highly reactive gold α-imino carbene intermediate then undergoes further transformations. In the case of N-allylynamides, this is a rapid intramolecular cyclopropanation, where the carbene reacts with the tethered alkene to form the final 3-azabicyclo[3.1.0]hexane product. acs.orgnih.gov

This methodology provides a powerful alternative to using traditional α-imino diazo compounds for generating α-imino carbenes, avoiding the handling of potentially hazardous reagents. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic parameters, which can be investigated through experimental measurements and computational modeling.

Kinetic Studies: Kinetic analysis of the reaction between various substituted benzofuroxans and 2-acetylthiophene (B1664040) revealed the effect of substituents on the reaction rate. The study found that electron-withdrawing groups accelerate the reaction. researchgate.net A linear relationship was observed when plotting the logarithm of the rate constants against the Hammett substituent constant (σ), confirming the positive effect of electron-withdrawing substituents. researchgate.net

Another study measured the apparent second-order rate constants (kcat/Km) for the enzymatic reduction of benzofuroxans by NADPH:cytochrome P-450 reductase. nih.gov The results, summarized in the table below, show that the reactivity varies significantly with the substitution pattern on the benzene ring.

Table 2: Kinetic Data for Substituted Benzofuroxans

Compound Reaction Rate Constant (k) Reference
This compound Reaction with 2-acetylthiophene 4.24 x 10⁻³ min⁻¹ researchgate.net
Benzofuroxan Reaction with 2-acetylthiophene 3.32 x 10⁻³ min⁻¹ researchgate.net
5-Methylbenzofuroxan Reaction with 2-acetylthiophene 8.03 x 10⁻³ min⁻¹ * researchgate.net
This compound Reduction by P-450R (kcat/Km) 3.2 ± 0.2 × 10³ M⁻¹·s⁻¹ nih.gov
5,6-Dichlorobenzofuroxan Reduction by P-450R (kcat/Km) 4.3 ± 0.3 × 10⁴ M⁻¹·s⁻¹ nih.gov

Note: The higher rate for 5-methylbenzofuroxan in this specific study is an outlier to the general trend reported in the paper, which states electron-withdrawing groups have a positive effect.

Thermodynamic Aspects: Thermodynamic parameters for benzofuroxan reactions are often evaluated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These calculations can determine parameters such as the gas-phase enthalpies of formation (ΔHf(g)) and the Gibbs free energy of reaction (ΔrG°), which indicates the spontaneity of a process. researchgate.netnih.gov

For instance, in the reaction of 7-methyl-4,6-dinitrobenzofuroxan with a methoxy (B1213986) ion, DFT calculations showed that the ΔrG° values for the formation of all possible σ-complexes were negative, ranging from -12.54 to -29.85 kcal/mol in water, indicating that their formation is spontaneous. researchgate.net Similarly, quantum chemical modeling of the nucleophilic substitution on 4,6-dichloro-5-nitrobenzofuroxan showed that the reaction is exothermic and that one regioisomeric product is thermodynamically more stable than the other, correctly predicting the experimental outcome. nih.govmdpi.com These theoretical studies are invaluable for interpreting the kinetic-thermodynamic competition between possible reaction pathways and predicting product distributions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Chlorobenzofuroxan

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy provides detailed insights into the atomic and molecular composition of 5-Chlorobenzofuroxan, confirming its structure and revealing nuances of its chemical behavior.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. kobv.delibretexts.org It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the context of benzofuroxan (B160326) derivatives, NMR is particularly crucial for analyzing isomeric and tautomeric equilibria. acs.org

Benzofuroxan systems are known to exist as a mixture of tautomers at room temperature, where a substituent can occupy different positions on the benzene (B151609) ring. acs.org This dynamic equilibrium often results in broadened signals in ¹H and ¹³C NMR spectra at ambient temperatures. acs.org To obtain high-resolution spectra and resolve the individual tautomers, variable temperature NMR studies are often employed. By lowering the temperature, the rate of tautomeric exchange can be slowed down, leading to the appearance of sharp, distinct signals for each tautomer.


Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Splitting Pattern Notes
¹H7.0 - 8.0Doublet, Doublet of doubletsChemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the furoxan ring.
¹³C110 - 150SingletThe exact chemical shifts would need to be determined experimentally and compared with computational predictions.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. unizar-csic.escontractlaboratory.com These methods are complementary and offer valuable information for the structural characterization of this compound. mdpi.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. contractlaboratory.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the C-Cl stretching vibration, C=C stretching of the aromatic ring, N-O stretching of the furoxan ring, and C-H stretching and bending modes. The high sensitivity and resolution of modern FTIR instruments allow for the precise identification of these functional groups. contractlaboratory.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. unizar-csic.es A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and its ability to be used with aqueous samples without significant interference from water. edinst.com For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the furoxan system.

By combining FTIR and Raman data, a more complete picture of the vibrational properties of this compound can be obtained. This combined approach aids in the unambiguous assignment of vibrational modes and provides a robust confirmation of the molecular structure.


Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C-H Aromatic Stretch3100 - 3000FTIR, Raman
C=C Aromatic Stretch1600 - 1450FTIR, Raman
N-O Stretch (Furoxan)1650 - 1550, 1450 - 1350FTIR, Raman
C-N Stretch1350 - 1250FTIR, Raman
C-Cl Stretch800 - 600FTIR, Raman

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. drawellanalytical.com They provide insights into the electronic structure and conjugation of this compound.

UV-Vis Absorption Spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. drawellanalytical.com The resulting spectrum typically shows one or more absorption bands, characterized by their wavelength of maximum absorption (λmax) and molar absorptivity. For conjugated systems like this compound, these absorptions are typically found in the UV or near-UV region. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

Fluorescence Spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. drawellanalytical.com While not all molecules fluoresce, for those that do, the fluorescence spectrum provides information about the excited state properties. The sensitivity of fluorescence spectroscopy is often much higher than that of absorption spectroscopy. drawellanalytical.comdenovix.com

The electronic spectra of benzofuroxan derivatives typically show characteristic bands assigned to π-π* transitions. mdpi.com The specific λmax values for this compound would be influenced by the chloro substituent on the benzene ring.


Table 3: Anticipated Electronic Spectroscopy Data for this compound

Technique Parameter Expected Value Notes
UV-Vis Absorptionλmax250 - 400 nmThe exact wavelength will depend on the solvent used.
FluorescenceEmission λmaxPotentially in the near-UV or visible regionFluorescence may or may not be observed.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. labmanager.com Unlike low-resolution mass spectrometry, HRMS instruments can differentiate between ions with very similar mass-to-charge ratios (m/z). thermofisher.com

For this compound (C₆H₃ClN₂O₂), HRMS would be used to measure the exact mass of the molecular ion. The high precision of this measurement, typically to within a few parts per million (ppm), allows for the confident assignment of the elemental composition. This is crucial for confirming the identity of the compound and distinguishing it from other potential isomers or compounds with the same nominal mass. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would provide further confirmation of the presence of a chlorine atom in the molecule.


Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₆H₃ClN₂O₂
Exact Mass (for ³⁵Cl)169.9856
Exact Mass (for ³⁷Cl)171.9827
Isotopic Ratio (³⁵Cl/³⁷Cl)Approximately 3:1

X-ray Diffraction Techniques for Crystalline and Molecular Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. pdx.edu By analyzing the diffraction pattern of X-rays scattered by a single crystal of this compound, it is possible to determine its precise molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals how the molecules are packed in the crystal lattice, providing information about intermolecular interactions such as hydrogen bonding and π-π stacking.

For polycrystalline samples, powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and assess its purity. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the crystalline structure of the material. researchgate.net

Surface-Sensitive Characterization Methods Applied to Benzofuroxan Systems

While not as commonly applied to small molecules like this compound in isolation, surface-sensitive characterization methods become important when these molecules are part of larger systems, such as thin films, or when their interactions with surfaces are of interest. Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of atoms on a material's surface. unizar-csic.es For benzofuroxan systems, this could be used to study their adsorption on various substrates or their incorporation into surface coatings.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. carleton.eduwikipedia.orgthermofisher.com When applied to this compound, XPS would provide detailed information about the constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

The process involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.orgbnl.gov The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of an electron is characteristic of the element and its chemical environment. wikipedia.org

Research Findings: Analysis of related benzofuroxan compounds has shown that XPS is effective in investigating intramolecular charge-transfer interactions. zgkjcx.top For this compound, high-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would be of particular interest.

C 1s Spectrum: The C 1s spectrum would be deconvoluted to identify carbons bonded to other carbons, nitrogen, oxygen, and chlorine, each exhibiting a slight shift in binding energy.

N 1s and O 1s Spectra: The binding energies of the N 1s and O 1s electrons would provide insight into the furoxan ring structure and the nitro group, if present. zgkjcx.top

Cl 2p Spectrum: The Cl 2p spectrum would confirm the presence of chlorine and its covalent bond to the benzene ring.

The data obtained would allow for the semi-quantitative determination of the elemental composition of the compound's surface. carleton.edu

Interactive Data Table: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV) RangeInformation Gleaned
CarbonC 1s284 - 288Chemical shifts indicate C-C, C-N, C-O, and C-Cl bonding environments.
NitrogenN 1s400 - 406Distinguishes between different nitrogen functional groups (e.g., furoxan, nitro).
OxygenO 1s531 - 534Provides information on the oxygen atoms within the furoxan ring.
ChlorineCl 2p200 - 202Confirms the presence and chemical state of chlorine.

Note: The expected binding energy values are approximate and can be influenced by the specific chemical environment and instrument calibration. The use of a reference, such as the adventitious carbon C 1s peak at 284.8 eV, is standard for charge correction. wikipedia.org

Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS) for Surface Composition

To further investigate the surface of this compound, Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS) can be employed. These techniques offer high surface sensitivity and are complementary to XPS.

Auger Electron Spectroscopy (AES): AES is a surface-sensitive technique that analyzes the elemental composition of the top 3-10 nanometers of a sample. eag.comeag.com It uses an electron beam to excite atoms, which then relax through the emission of Auger electrons. innovatechlabs.com The kinetic energy of these electrons is specific to the elements present. cityu.edu.hk

Research Findings: For this compound, AES would be particularly useful for:

High-Resolution Elemental Mapping: AES can generate elemental maps of the sample surface, revealing the spatial distribution of carbon, nitrogen, oxygen, and chlorine. eag.com This would be valuable for assessing the homogeneity of a sample or identifying any surface contaminants.

Depth Profiling: When combined with ion sputtering, AES can perform depth profiling to analyze the elemental composition as a function of depth, which is useful for studying thin films or surface layers. wikipedia.org

Secondary Ion Mass Spectrometry (SIMS): SIMS is another powerful surface analysis technique that involves sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions with a mass spectrometer. cityu.edu.hkwikipedia.orgcameca.com It is known for its exceptional sensitivity, with the ability to detect elements in the parts per million to parts per billion range. wikipedia.org

Research Findings: SIMS analysis of this compound would provide:

Trace Element Detection: Its high sensitivity makes it ideal for detecting any trace impurities on the surface of the compound. eag.com

Isotopic Analysis: SIMS can distinguish between isotopes of elements, which could be relevant if isotopically labeled versions of the compound were synthesized for specific studies. cameca.com

Molecular Information: In some modes, SIMS can also provide information about molecular fragments on the surface. wikipedia.org

Interactive Data Table: Comparison of Surface Analysis Techniques for this compound

TechniquePrimary ProbeEmitted ParticleInformation ProvidedSensitivitySpatial Resolution
XPS X-raysPhotoelectronsElemental composition, chemical state~0.1 atomic %>10 µm
AES ElectronsAuger electronsElemental composition, spatial distribution~0.1 atomic %Down to 10 nm
SIMS IonsSecondary ionsElemental and isotopic composition, trace elementsppm - ppbDown to 40 nm

Advanced Microscopic Techniques for Morphological and Nanoscale Characterization

Microscopic techniques are essential for visualizing the morphology, topography, and nanoscale features of this compound, providing a visual understanding that complements spectroscopic data.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM): SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a specimen. carleton.edu These signals reveal information about the sample's external morphology (texture), and chemical composition can also be inferred. carleton.eduub.edu SEM is known for its large depth of field, which produces characteristic three-dimensional-appearing images. ub.edu

Research Findings: For this compound, SEM analysis would be instrumental in:

Visualizing Crystal Morphology: It can provide high-resolution images of the crystal habit, size, and shape of the compound. researchgate.net

Assessing Surface Texture: The topography of the material's surface can be examined in detail. particletechlabs.com

Particle Size Distribution: By imaging a representative number of particles, a statistical analysis of the particle size distribution can be performed.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. microbenotes.com The interaction of the electrons with the sample forms an image that provides information on morphology, composition, and crystalline structure. microbenotes.com TEM offers significantly higher spatial resolution than SEM. nih.gov

Research Findings: TEM would allow for the nanoscale characterization of this compound, including:

Internal Structure: If the sample can be prepared as sufficiently thin sections, TEM can reveal details about the internal structure and any defects. nih.gov

Crystallinity: Through electron diffraction patterns, TEM can be used to determine the crystalline nature of the material.

Nanoparticle Characterization: If this compound were synthesized in nanoparticle form, TEM would be the primary tool for visualizing their size, shape, and aggregation state. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the sample surface. sciopen.comtrigenotoul.com It measures the forces between the tip and the sample, such as van der Waals forces, to create a topographical map. anton-paar.com A key advantage of AFM is its ability to image both conducting and insulating samples. nist.goveag.com

Research Findings: AFM analysis of this compound could yield:

High-Resolution Surface Roughness: Quantitative measurements of surface roughness at the nanometer scale. eag.com

3D Visualization: Generation of detailed three-dimensional images of the surface topography. sciopen.com

Mechanical Properties: In advanced modes, AFM can also probe local mechanical properties like adhesion and stiffness. trigenotoul.com

Scanning Tunneling Microscopy (STM): STM is a powerful technique for imaging surfaces at the atomic level. parksystems.comoxinst.com It utilizes a quantum mechanical phenomenon known as tunneling, where a current flows between a sharp conductive tip and a conductive sample when they are brought into close proximity. nanoscience.comosu.edu The magnitude of this tunneling current is highly sensitive to the tip-sample distance, allowing for the generation of a precise topographical image. espci.fr

Research Findings: For STM to be applicable to this compound, the sample would need to be sufficiently conductive or adsorbed onto a conductive substrate. If this condition is met, STM could provide:

Atomic-Scale Resolution: The potential to visualize the arrangement of individual molecules on the surface. parksystems.com

Electronic Structure: Through scanning tunneling spectroscopy (STS), it can probe the local density of electronic states.

Interactive Data Table: Comparison of Advanced Microscopy Techniques

TechniquePrincipleSample RequirementResolutionInformation Obtained
SEM Scans surface with electron beamSolid, usually conductive coating needed~1-20 nmSurface morphology, topography, composition
TEM Transmits electrons through thin sampleUltrathin section (<100 nm)<0.2 nmInternal structure, morphology, crystallinity
AFM Measures forces between tip and surfaceSolid, conductive or insulatingVertical: ~0.1 Å, Lateral: ~1-10 nm3D topography, roughness, mechanical properties
STM Measures quantum tunneling currentSolid, conductiveAtomic (vertical: ~0.01 nm, lateral: ~0.1 nm)Atomic-scale topography, electronic structure

Theoretical and Computational Investigations of 5 Chlorobenzofuroxan

Quantum Mechanical Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the most popular computational method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost. nih.govnih.gov It is routinely used to investigate the properties of benzofuroxan (B160326) derivatives. nih.govnih.gov Calculations are typically performed using a combination of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). For instance, studies on substituted benzofuroxans have employed functionals like B3LYP and M06-2X with basis sets such as 6-31+G* and 6-311++G**. nih.govnih.gov

These calculations are essential for determining optimized molecular geometries, electronic energies, and the distribution of electron density for both the ground state and, using Time-Dependent DFT (TD-DFT), for electronically excited states. A key structural feature of benzofuroxans that is investigated computationally is the rapid tautomeric equilibrium between the N-1-oxide and N-3-oxide forms, which proceeds through an open dinitroso intermediate. nih.gov DFT calculations can model the energies of these tautomers and the transition states connecting them.

Below is a table of computational methods commonly used in the study of benzofuroxan derivatives.

Table 1: Representative DFT Functionals and Basis Sets in Benzofuroxan Research

Functional Basis Set Application Example Reference
B3LYP 6-31+G* Study of reaction mechanisms in substituted benzofuroxans. nih.gov

Density Functional Theory (DFT) Calculations for Ground and Excited States

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of the most likely reaction pathways. By locating the transition state (the maximum energy point along a reaction coordinate) and intermediates, chemists can calculate activation energies and gain a deeper understanding of reaction mechanisms and selectivity. nih.govnih.gov

For example, theoretical studies have been conducted on the nucleophilic aromatic substitution reactions of derivatives like 4,6-dichloro-5-nitrobenzofuroxan. nih.govdntb.gov.ua Quantum chemistry calculations were used to explore the regioselectivity of the reaction. These studies found that the formation of the 4-substituted isomer is favored over the 6-substituted one because it is not only the more stable product but also proceeds through a transition state with a lower activation energy barrier. dntb.gov.ua This type of analysis is critical for synthetic chemists aiming to control the outcome of a reaction to produce a desired isomer.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

The energy and distribution of these orbitals in 5-Chlorobenzofuroxan dictate its reactivity. The electron-accepting nature of the benzofuroxan ring, coupled with the electron-withdrawing chloro-substituent, is expected to lower the energies of both the HOMO and LUMO. A low-energy LUMO makes the molecule a good electrophile, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net Analysis of the orbital coefficients reveals which atoms are most involved in these frontier orbitals, thereby predicting the most probable sites for electrophilic or nucleophilic attack. researchgate.net

Table 2: Key Chemical Reactivity Descriptors from FMO Analysis

Descriptor Definition Chemical Implication
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance.
Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For rigid fused-ring systems like benzofuroxan, the primary structure is largely planar and does not have the numerous conformations seen in flexible molecules like cyclohexane. maricopa.edu Therefore, the conformational analysis of this compound itself is straightforward. The main focus of such studies on the benzofuroxan core is often the validation of the planarity of the bicyclic system and exploring the potential energy surface of the N-oxide tautomerization. nih.gov This involves calculating the energy profile as the geometry changes between the two tautomeric forms, identifying the transition state that separates them.

Ab Initio Methods for High-Accuracy Calculations

The term "ab initio" (Latin for "from the beginning") refers to quantum chemistry methods that are based on first principles without the inclusion of experimental data. While DFT is technically an ab initio method, the term is often used in practice to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods can, in principle, be systematically improved to achieve very high accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values). However, their high computational cost often limits their application to smaller molecules. In the context of benzofuroxan research, these high-level methods could be used to benchmark the accuracy of more cost-effective DFT functionals for properties like reaction barriers or excitation energies.

Computational Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing newly synthesized compounds. By comparing calculated spectra with experimental data, researchers can confirm the structure of a molecule.

For this compound, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations yield the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to peak intensities), and the nature of the electronic transitions (e.g., π→π*). nih.gov Furthermore, DFT calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the complete structural elucidation of the molecule.

Table 3: Example of Computationally Predicted Spectroscopic Data (Hypothetical for an Organic Molecule)

Spectrum Type Predicted Parameter Value Corresponding Transition/Vibration
UV-Vis (TD-DFT) Wavelength (λmax) 285 nm HOMO -> LUMO (π→π*)
UV-Vis (TD-DFT) Oscillator Strength (f) 0.45 Intensity of absorption
IR (DFT) Vibrational Frequency 1610 cm-1 C=C aromatic stretch
IR (DFT) Vibrational Frequency 1100 cm-1 C-Cl stretch

Quantitative Structure-Activity Relationships (QSAR) in Benzofuroxan Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the realm of benzofuroxan chemistry, QSAR models have been instrumental in understanding the structural requirements for their biological effects, thereby guiding the design of more potent and selective derivatives.

A significant QSAR study was conducted on a series of 5-substituted benzofuroxans investigating their inhibitory activity against the growth of Trypanosoma cruzi, the parasite responsible for Chagas' disease. This study involved the development of both two-dimensional (2D) and three-dimensional (3D) QSAR models for a set of 26 structurally diverse benzofuroxans nih.gov.

The 2D-QSAR model was established using multiple regression analysis, correlating the physicochemical properties of the substituents at the 5-position with the observed antichagasic activity. The resulting model demonstrated a strong correlation, indicating that the biological activity is significantly influenced by the electronic and steric properties of the substituent nih.gov. A crucial aspect of this study was the consideration of the well-known tautomerism of the benzofuroxan ring. An indicator variable was included in the model to account for the position of the N-oxide, which was determined experimentally using low-temperature NMR nih.gov. Both the 2D and 3D models highlighted the importance of the electrophilic character of the atom directly attached to the benzofuroxan ring for the compound's activity. This finding was further substantiated by Density Functional Theory (DFT) calculations nih.gov.

For the 3D-QSAR analysis, the Comparative Molecular Field Analysis (CoMFA) method was employed. CoMFA models provide a 3D representation of the steric and electrostatic fields around the molecules, offering insights into the spatial requirements for optimal interaction with the biological target drugdesign.orgnih.govamanote.comnih.gov. The CoMFA model for the 5-substituted benzofuroxans yielded statistically significant results with high predictive power nih.gov. The contour maps generated from the CoMFA study delineated specific regions around the benzofuroxan scaffold where steric bulk is either favorable or unfavorable for activity, and identified areas where positive or negative electrostatic potential enhances the biological response.

The molecular descriptors commonly employed in QSAR studies of heterocyclic compounds like benzofuroxans can be broadly categorized as follows nih.govucsb.edumdpi.com:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of the molecular topology, reflecting branching and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges ucsb.edu.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. For benzofuroxan derivatives, electronic descriptors are particularly important due to the role of the electrophilicity of the furoxan ring system in their mechanism of action nih.gov.

Table 1: Key Findings from QSAR Studies of 5-Substituted Benzofuroxans

QSAR ModelKey FindingsStatistical Significance (Example)
2D-QSAR - The electrophilic character of the substituent's alpha-atom is crucial for activity.- An indicator variable for the N-oxide tautomer position significantly improves the model.r = 0.939, r²adj = 0.849 nih.gov
3D-QSAR (CoMFA) - Provides a 3D map of favorable and unfavorable steric and electrostatic interactions.- Reinforces the importance of the electrophilic nature of the substituent.r² = 0.997, q² = 0.802 nih.gov

Emerging Machine Learning Approaches in Benzofuroxan Discovery and Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and development, offering sophisticated methods for building predictive models from complex and high-dimensional data. While specific applications of machine learning to this compound are not extensively documented, the general principles and methodologies are highly applicable to the discovery and property prediction of benzofuroxan derivatives.

Machine learning encompasses a variety of algorithms that can learn from data and make predictions on new, unseen data mdpi.comnih.gov. In the context of medicinal chemistry, ML models are trained on datasets of chemical structures and their corresponding experimental activities or properties. These models can then be used to predict the biological activity, toxicity, or physicochemical properties of novel compounds, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and testing nih.govarxiv.orgnih.gov.

Several machine learning algorithms are particularly relevant for QSAR and property prediction in cheminformatics mdpi.comarxiv.org:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is known for its robustness and ability to handle high-dimensional data.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. For regression tasks, it finds a hyperplane that best fits the data.

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. Deep Neural Networks (DNNs), a type of ANN with multiple hidden layers, have shown remarkable success in various prediction tasks in chemistry.

k-Nearest Neighbors (k-NN): A non-parametric method used for classification and regression. In k-NN, a data point is classified based on the majority class of its 'k' nearest neighbors in the feature space.

The development of a machine learning model for benzofuroxan discovery would typically involve the following steps:

Data Curation: Assembling a dataset of benzofuroxan derivatives with their measured biological activities or properties.

Molecular Descriptor Calculation: Converting the chemical structures into a numerical format using a wide range of molecular descriptors mdpi.comnih.gov.

Feature Selection: Identifying the most relevant descriptors to build a robust and interpretable model.

Model Training and Validation: Training one or more machine learning algorithms on the curated dataset and rigorously validating the model's predictive performance using techniques like cross-validation and external test sets.

The application of these machine learning approaches could significantly enhance the exploration of the chemical space around the benzofuroxan scaffold. For instance, a validated ML model could be used to virtually screen large compound libraries to identify novel benzofuroxan derivatives with desired activities, or to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs.

Table 2: Common Machine Learning Algorithms in Drug Discovery

AlgorithmPrinciplePotential Application for Benzofuroxans
Random Forest Ensemble of decision trees.Predicting biological activity and identifying key structural features.
Support Vector Machines Hyperplane-based classification and regression.Classifying benzofuroxans as active or inactive; predicting continuous activity values.
Artificial Neural Networks Biologically inspired network of interconnected nodes.Modeling complex, non-linear structure-activity relationships.
k-Nearest Neighbors Classification based on proximity to training examples.Scaffolding hopping and identifying novel active benzofuroxan analogues.

Derivatization and Functionalization Strategies for 5 Chlorobenzofuroxan

Chemical Modification of the Benzofuroxan (B160326) Ring System

The 5-Chlorobenzofuroxan molecule is characterized by a unique electronic structure and tautomerism. The benzofuroxan system itself is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the chlorine atom. This electronic profile makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chloro group, while rendering it generally resistant to electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation.

A critical aspect of its chemistry is the existence of tautomeric forms. The compound can exist in equilibrium between the 5-chloro and 6-chloro isomers (this compound and 6-chlorobenzofuroxan). scielo.br This tautomerization occurs through an open dinitroso intermediate and can influence the regioselectivity of subsequent reactions. nih.gov X-ray crystallographic studies have confirmed the structure as 5-chlorobenzofurazan (B93684) 1-oxide, where the exocyclic oxygen atom is located on the nitrogen atom para to the chlorine. nih.gov The reactivity of the molecule is affected by its substituents; electron-withdrawing groups tend to activate the carbocyclic ring for nucleophilic attack. nih.gov

Regioselective Introduction of Diverse Functional Groups

The functionalization of the this compound core is achieved through regioselective reactions that introduce a variety of chemical moieties, thereby modulating its properties.

The introduction of additional functional groups onto the this compound ring is governed by the pre-existing electronic landscape of the molecule.

Azido (B1232118) Group Introduction: The primary route for introducing an azido group is through the nucleophilic aromatic substitution of a halogen. In a closely related derivative, 4,6-dichloro-5-nitrobenzofuroxan, one of the chloro groups can be selectively displaced by sodium azide (B81097) in an SNAr reaction to yield the corresponding azido derivative. nih.gov This highlights a viable pathway for converting this compound or its activated analogues into azido-substituted benzofuroxans, which are valuable intermediates for further synthesis, such as 1,3-dipolar cycloadditions. nih.gov

Halogen and Nitro Group Introduction: The direct introduction of additional halogen or nitro groups onto the this compound ring via electrophilic aromatic substitution is challenging. The benzofuroxan ring system is strongly deactivated by the furoxan moiety and the existing chloro substituent, making it resistant to common electrophilic nitration or halogenation conditions. jkchemical.combyjus.com Functionalization typically proceeds by building upon the existing chloro-substituent rather than by adding new groups to the carbocyclic ring through EAS.

Amination and Arylation: The most prevalent functionalization strategy for this compound involves amination or arylation via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring system facilitates the displacement of the chloride ion by a wide range of nitrogen and oxygen nucleophiles. This reaction is the cornerstone for creating novel hybrid molecules where the benzofuroxan moiety is linked to other pharmacophores, such as aminothiazoles or phenolic structures. byjus.comnih.gov These reactions are typically performed under mild conditions and demonstrate the utility of the chloro group as a reactive handle for derivatization.

Alkylation: Direct C-H alkylation of the benzofuroxan ring is not a commonly reported strategy. Furthermore, classical electrophilic alkylation methods like the Friedel-Crafts reaction are generally ineffective for highly electron-deficient aromatic systems. jkchemical.commt.com Therefore, alkyl groups are typically incorporated by using pre-alkylated nucleophiles in SNAr reactions or by building heterocyclic systems from the benzofuroxan core, rather than by direct alkylation of the aromatic ring.

Table 1: Regioselective Functionalization of Chloro-Substituted Benzofuroxans via SNAr This table presents examples of nucleophilic aromatic substitution on chloro-substituted benzofuroxan derivatives, which is a primary strategy for functionalizing the this compound scaffold.

Starting Material AnalogueNucleophileProductReaction TypeReference
4,6-Dichloro-5-nitrobenzofuroxanSodium Azide (NaN₃)4-Azido-6-chloro-5-nitrobenzofuroxanAzidation (SNAr) nih.gov
7-Chloro-4,6-dinitrobenzofuroxan2-Aminothiazole (B372263)N-(4,6-Dinitrobenzofuroxan-7-yl)-2-aminothiazoleAmination (SNAr) byjus.com
7-Chloro-4,6-dinitrobenzofuroxanSterically Hindered PhenolsPhenol (B47542)/Benzofuroxan HybridsArylation (O-Arylation via SNAr) nih.gov

Synthesis of Novel Hybrid Compounds Incorporating this compound Moieties

A key application of this compound's reactivity is in the synthesis of hybrid compounds, where the benzofuroxan scaffold is covalently linked to another biologically active molecule. This approach aims to create multifunctional drugs. The synthesis of these hybrids predominantly relies on the nucleophilic aromatic substitution of the chlorine atom.

For instance, reacting chloro-substituted benzofuroxans with aminothiazole derivatives leads to the formation of novel hybrids. byjus.com Similarly, the reaction with sterically hindered phenols results in hybrid structures that combine the functionalities of both parent molecules. nih.gov These syntheses underscore the role of the chloro-substituent as a crucial linker for molecular hybridization.

This compound as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Beyond simple derivatization, this compound serves as a foundational building block for constructing more complex heterocyclic systems. Its inherent reactivity allows for ring-forming reactions that yield novel scaffolds.

A significant transformation involving benzofuroxans is the Beirut reaction. In this reaction, 5(6)-chlorobenzofuroxan reacts with β-dicarbonyl compounds, such as ethyl acetoacetate, in the presence of a base like morpholine. scielo.br This cascade reaction leads to the formation of complex, fused heterocyclic systems, specifically quinoxaline (B1680401) 1,4-dioxide derivatives. scielo.brmt.com This reaction demonstrates a powerful method for expanding the heterocyclic framework, transforming the benzofuroxan into a more elaborate structure. The reaction of substituted benzofuroxans with various methylene-containing compounds can also yield benzimidazole-N-oxides or benzimidazole-di-N-oxides, further showcasing their versatility in constructing diverse heterocyclic architectures. mt.com

Table 2: Synthesis of Heterocyclic Systems from this compound This table summarizes key reactions where this compound acts as a precursor for building more complex heterocyclic structures.

Reactant 1Reactant 2Product TypeReaction Name/TypeReference
5(6)-ChlorobenzofuroxanEthyl Acetoacetate6-Chloro-3-ethoxycarbonyl-2-methylquinoxaline 1,4-dioxideBeirut Reaction scielo.br
Substituted Benzofuroxan (e.g., 5-Chloro)Active Methylene Compounds (e.g., β-ketoesters, malonates)Quinoxaline-di-N-oxidesCondensation/Cyclization mt.com
Substituted Benzofuroxan (e.g., 5-Chloro)Primary Nitro CompoundsHydroxybenzimidazole-N-oxidesCondensation/Cyclization mt.com

Coordination Chemistry of Benzofuroxan Ligands, Including 5 Chlorobenzofuroxan

Synthesis and Characterization of Metal Complexes with Benzofuroxan (B160326) Ligands

The synthesis of metal complexes using benzofuroxan and its derivatives as precursors often involves reaction with electron-rich or hydrido-metal fragments, particularly with ruthenium. These reactions can lead to the cleavage or rearrangement of the furoxan ring to generate new, coordinated ligands in situ.

One prominent synthetic route involves the reaction of substituted benzofuroxans (R-benzofuroxan, where R = H, Me, Cl) with ruthenium-hydride precursors like [Ru(H)(Cl)(CO)(PPh3)3] or [Ru(H)(Cl)(CH3CN)(CO)(PPh3)2]. researchgate.net This process leads to the unsymmetrical cleavage of the benzofuroxan ring to form a 2-nitroanilido ligand which coordinates to the ruthenium center. The reaction can yield intermediate monodentate complexes, [Ru(Cl)(L1)(CH3CN)(CO)(PPh3)2], which can then convert to more stable bidentate products, [Ru(Cl)(L2)(CO)(PPh3)2], especially under reflux conditions. researchgate.net The identities of these complexes, including those derived from 5-chlorobenzofuroxan, have been confirmed through structural characterization. researchgate.net

Another key synthetic strategy demonstrates the trapping of the putative 1,2-dinitrosoarene tautomer of benzofuroxan. The reaction of various benzofuroxans with ruthenium precursors such as [Ru(aneS3)(dmso)Cl2] or [Ru(bpy)2(CH3CN)2]2+ yields stable complexes where the benzofuroxan has rearranged to a 1,2-dinitrosoarene ligand (ON^NO) coordinated to the metal. acs.orgrecercat.cat For example, using this compound in this reaction produces the corresponding complex containing a coordinated 5-chloro-1,2-dinitrosobenzene ligand. acs.org

Furthermore, the reaction of R-benzofuroxan (including R=Cl) with a {Ru(acac)2} platform in ethanol (B145695) can lead to different products depending on the metal's redox state. nih.gov This can result in either monomeric ruthenium(III) complexes with a 2-nitrosoanilido derivative as a ligand, [RuIII(acac)2(L1R)], or dimeric ruthenium(II) complexes, [{RuII(acac)2}2(L2R)], where the ligand is a diimine derivative formed via solvent-assisted N-C coupling. nih.gov

The characterization of these complexes is comprehensive, utilizing a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for unambiguous structural elucidation. researchgate.netnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectroscopy, are employed to determine the structure and electronic properties of the complexes. acs.orgrsc.org Electrochemical methods like cyclic voltammetry are used to probe the redox behavior of both the metal center and the coordinated ligand. researchgate.netnih.gov

Table 1: Synthesis of Ruthenium Complexes from Benzofuroxan Precursors This table is interactive. Column headers can be clicked to sort data.

PrecursorReagentProductLigand TransformationReference
R-Benzofuroxan (R=H, Me, Cl)[Ru(H)(Cl)(CO)(PPh3)3][Ru(Cl)(L2)(CO)(PPh3)2]Unsymmetrical cleavage to bidentate 2-nitroanilido (L2) researchgate.net
Benzofuroxan[Ru( nih.govaneS3)(dmso)Cl2][Ru( nih.govaneS3)(ON^NO)(Cl)]+Tautomerization to 1,2-dinitrosoarene (ON^NO) acs.orgrecercat.cat
Benzofuroxan[Ru(bpy)2(CH3CN)2]2+[Ru(bpy)2(ON^NO)]n+ (n=1, 2)Tautomerization to 1,2-dinitrosoarene (ON^NO) acs.orgrecercat.cat
R-Benzofuroxan (R=H, Me, Cl){Ru(acac)2} fragment[RuIII(acac)2(L1R)]Reduction to 2-nitrosoanilido (L1R) nih.gov

Investigation of Redox Non-Innocence in Benzofuroxan Coordination Compounds

A central feature of the coordination chemistry of benzofuroxan-derived ligands is their "redox non-innocence." A non-innocent ligand is one that can exist in multiple, stable oxidation states and actively participates in the redox chemistry of the complex, making the assignment of formal oxidation states to the metal and ligand ambiguous. researchgate.net

The redox activity of these systems stems from the coordinated 1,2-dinitrosoarene or related species, which are generated in situ from the benzofuroxan precursor. acs.org The 1,2-dinitrosoarene ligand, analogous to well-known redox-active α-diimine systems, can be reversibly oxidized and reduced. acs.org Studies on ruthenium complexes have successfully demonstrated that the coordinated 1,2-dinitrosoarene ligand can exist in a neutral state, (ON^NO)⁰, or as a monoanionic radical, (ON^NO)˙⁻. acs.orgrecercat.cat

The specific oxidation state of the ligand is deduced through a combination of structural, spectroscopic, and computational analyses.

Structural Analysis: High-resolution crystal structures provide key bond length data. For instance, changes in the N-O and C-N bond distances within the coordinated ligand can be correlated with its oxidation state. nih.gov

Spectroscopic Characterization: UV-visible-NIR spectroscopy can reveal low-energy electronic transitions characteristic of radical ligand species. acs.org For paramagnetic species, such as those containing the (ON^NO)˙⁻ radical ligand, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterization. researchgate.net

Electrochemical Studies: Cyclic voltammetry reveals the reversible redox processes associated with the ligand, allowing for the determination of reduction potentials. researchgate.netacs.org

Theoretical Calculations: Density Functional Theory (DFT) calculations are used to model the electronic structure of the complexes and analyze the distribution of spin density in radical species, confirming whether the redox process is metal- or ligand-centered. researchgate.netnih.gov

For example, in the [Ru(bpy)2(ON^NO)]n+ system, the complex can be isolated with n=2, where the ligand is a neutral (ON^NO)⁰ species, or with n=1, where the ligand is a monoanionic radical (ON^NO)˙⁻. acs.orgrecercat.cat Similarly, the 2-nitroanilido ligands formed from the cleavage of benzofuroxan also exhibit non-innocent potential, with DFT and spectroscopic studies showing that in the oxidized complexes, the unpaired electron has significant character on both the ligand and the metal. researchgate.net This delocalization is a hallmark of redox non-innocent systems.

Table 2: Characteristics of Redox Non-Innocent Benzofuroxan-Derived Ligands This table is interactive. Column headers can be clicked to sort data.

Ligand StateFormal ChargeKey CharacteristicsPrimary Investigation MethodsReference
Neutral 1,2-Dinitrosoarene0Diamagnetic complex (with diamagnetic metal center). Specific N-O and C-N bond lengths.X-ray Crystallography, NMR, UV-Vis acs.orgrecercat.cat
Monoanionic 1,2-Dinitrosoarene Radical-1Paramagnetic. Altered N-O and C-N bond lengths. Strong NIR absorption bands.EPR, UV-Vis-NIR, X-ray Crystallography, DFT acs.orgrecercat.cat
Oxidized 2-Nitroanilido0 (radical cation)Paramagnetic. Spin density delocalized over metal and ligand.EPR, UV-Vis, DFT, Spectroelectrochemistry researchgate.netnih.gov

Catalytic Applications of Benzofuroxan Metal Complexes

The ability of redox non-innocent ligands to act as electron reservoirs is a highly attractive feature for catalysis, as it can facilitate multi-electron transformations at a metal center. Ligands that can store and release electrons can mediate catalytic cycles that might otherwise be inaccessible.

Despite the well-established redox non-innocence of benzofuroxan-derived ligands, their application in catalysis is not yet widely documented in the literature. The primary research focus has been on the fundamental synthesis, reactivity, and electronic structure of these complexes. nih.gov While many metal complexes with other types of redox-active ligands, such as Schiff bases or pincer ligands, have shown excellent catalytic activity in a range of organic transformations including oxidation, reduction, and cross-coupling reactions, similar applications for benzofuroxan-based complexes are not as developed.

The potential for catalysis exists, given that redox non-innocence is a known feature in many successful catalytic systems. For instance, the ability of the coordinated 1,2-dinitrosoarene ligand to mediate electron transfer suggests potential applications in redox catalysis, such as the activation of small molecules. However, specific examples of complexes of this compound, or other benzofuroxans, being used as active catalysts for specific reactions are not prominent in the reviewed literature. Future work in this area may explore the catalytic potential that is suggested by the fundamental electronic properties of these versatile complexes.

Advanced Research Applications of 5 Chlorobenzofuroxan and Its Derivatives

Precursors in Novel Materials Development

5-Chlorobenzofuroxan serves as a critical starting point for the synthesis of advanced materials, primarily due to the reactivity of the chlorine atom which allows for nucleophilic substitution reactions. This enables the introduction of various energetic moieties and functional groups, leading to the creation of materials with enhanced performance characteristics.

Role in Energetic Materials Science

The furoxan ring system is a well-established "energetic-group-carrier" in the design of high-energy-density materials (HEDMs). The presence of the N-oxide bond contributes significantly to the positive heat of formation of these compounds, a key indicator of their energetic potential. While specific energetic compounds directly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of benzofuroxan (B160326) derivatives showcases the potential of this scaffold. For instance, the synthesis of high-density benzofuroxan derivatives like 7-amino-4,6-dinitrobenzofuroxan and 5,7-diamino-4,6-dinitro-benzofuroxan highlights the utility of substituted benzofuroxans in creating thermally stable and safe energetic materials. nih.gov

The general strategy involves the substitution of the chlorine atom in this compound with nitrogen-rich groups such as azides, amines, or tetrazoles to increase the nitrogen content and energy density of the resulting molecule. The combination of the furoxan ring with other nitrogen-rich heterocyclic scaffolds, such as 1,2,4-triazoles, has been shown to produce energetic salts with good detonation performance and low sensitivity. hse.ru

Below is a table showcasing the calculated energetic properties of some representative furoxan derivatives, illustrating the potential of this class of compounds.

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
Guanylhydrazone Substituted Furoxan 11.65690617.0
Guanylhydrazone Substituted Furoxan 21.72821028.3
(1,2,4-triazolyl) furoxan salt 4a1.757.022
(1,2,4-triazolyl) furoxan salt 61.808.432

Note: The data in this table is for general furoxan derivatives and not directly derived from this compound, but serves to illustrate the energetic potential of the furoxan scaffold. hse.ruenergetic-materials.org.cn

Applications in Polymer and Propellant Chemistry

One approach involves the synthesis of energetic plasticizers derived from furoxan structures. Energetic plasticizers are essential additives in propellants and explosives, enhancing their processability and mechanical properties without compromising energetic performance. energetic-materials.org.cnrsc.org While direct synthesis from this compound is not widely documented, the functionalization of the benzofuroxan scaffold is a key strategy in developing novel energetic plasticizers. nih.govrsc.orgnih.gov

The development of new oxidizers for solid rocket propulsion is another area where benzofuroxan derivatives could play a role. nih.gov The high nitrogen and oxygen content of some furoxan derivatives makes them potential candidates to replace traditional oxidizers like ammonium (B1175870) perchlorate, which has environmental concerns. nih.gov

Functional Materials Derived from this compound Scaffolds

Beyond energetic applications, the benzofuroxan scaffold is a versatile platform for the creation of a variety of functional materials. The electron-deficient nature of the benzofuroxan ring system, coupled with the ability to introduce diverse substituents, allows for the tuning of its electronic and optical properties.

Research has explored the synthesis of novel hybrid compounds containing benzofuroxan and other heterocyclic moieties, such as aminothiazoles, for potential applications in medicinal chemistry due to their anticancer activities. rdd.edu.iq While not strictly a materials science application, this highlights the broad functionalization potential of the scaffold.

In the field of materials science, heterocyclic compounds are integral to the design of liquid crystals. nih.gov The rigid, planar structure of the benzofuroxan core makes it a candidate for incorporation into mesogenic molecules. By attaching appropriate side chains to the benzofuroxan scaffold, it is theoretically possible to induce liquid crystalline phases. The synthesis of liquid crystals containing other heterocyclic rings like 1,3,4-oxadiazole (B1194373) demonstrates the feasibility of this approach.

The strong electron-accepting nature of the benzofuroxan ring also suggests its potential use in the development of organic electronic materials, such as components in charge-transfer complexes or as building blocks for functional dyes. The ability to modify the electronic properties through substitution on the benzene (B151609) ring, starting from precursors like this compound, opens avenues for creating materials with specific optical and electronic characteristics.

Future Research Directions and Perspectives in 5 Chlorobenzofuroxan Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and sustainable methods for synthesizing 5-chlorobenzofuroxan and its derivatives is a critical area of future research. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to mitigate these issues.

One promising avenue is the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and offers a more sustainable alternative to conventional organic solvents. beilstein-journals.org The exploration of flow chemistry and microreactor technology also presents a significant opportunity to improve the sustainability of synthetic processes. beilstein-journals.org These technologies allow for precise control over reaction conditions, leading to higher yields, reduced reaction times, and minimized waste generation. beilstein-journals.org For instance, multistep continuous-flow syntheses have been demonstrated for various drug targets, eliminating the need for intermediate isolation and work-up procedures. beilstein-journals.org

Furthermore, research into alternative and more sustainable starting materials and reagents will be crucial. This includes investigating biocatalytic methods and utilizing renewable feedstocks to reduce the reliance on petrochemical sources. mdpi.com The goal is to develop synthetic protocols that are not only efficient and high-yielding but also have a minimal environmental footprint. rsc.org

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the reactivity of this compound has been studied, there remains a vast potential for discovering new reaction patterns and transformation pathways. The unique electronic nature of the benzofuroxan (B160326) ring system makes it susceptible to a variety of chemical transformations. researchgate.net

Future research will likely delve into previously unexplored reactions, such as novel cycloaddition reactions, ring-opening and rearrangement reactions under different conditions, and reactions with a wider range of nucleophiles and electrophiles. khanacademy.orgyoutube.com For example, the Boulton-Katritzky rearrangement of this compound is a known transformation, but exploring its scope with different substituents and under varied conditions could lead to new synthetic applications. whiterose.ac.uk

The study of its tautomerism and the mechanism of intramolecular rearrangement between its different forms will also continue to be an area of interest. jst.go.jp Understanding these fundamental reactivity patterns is essential for designing new synthetic strategies and accessing novel molecular architectures based on the this compound scaffold. Researchers may also investigate its behavior in multicomponent reactions, which can provide rapid access to complex molecules from simple starting materials.

Predictive Computational Chemistry for Rational Design and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound chemistry is poised to expand significantly. wikipedia.orgkallipos.gr Density Functional Theory (DFT) has already been employed to study the synthesis of this compound from 5-chloro-2-nitroaniline (B48662), providing insights into the reaction mechanism. ucas.ac.cnresearchgate.netsioc-journal.cn

Future computational studies will likely focus on several key areas:

Rational Design of Novel Derivatives: By modeling the electronic and steric properties of this compound, researchers can rationally design new derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. nih.gov

Mechanism Elucidation: Computational methods can be used to explore the transition states and intermediates of various reactions involving this compound, providing a detailed understanding of the reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and predicting the formation of different products.

Predicting Reactivity: Theoretical calculations can help predict the reactivity of this compound and its derivatives towards different reagents, guiding experimental efforts and accelerating the discovery of new transformations.

The synergy between computational predictions and experimental validation will be a powerful approach for advancing the field.

Integration of this compound into Advanced Functional Materials

The unique electronic properties of the benzofuroxan core make this compound an attractive building block for the development of advanced functional materials. researchgate.net Its electron-withdrawing nature can be harnessed to create materials with interesting optical, electronic, and photophysical properties.

Future research in this area may include:

Organic Electronics: Incorporating the this compound moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: Designing and synthesizing fluorescent probes based on the this compound scaffold for the detection of specific analytes, such as reactive oxygen species. researchgate.net

Energetic Materials: While exercising extreme caution, the nitro-containing benzofuroxan structure has been investigated in the context of energetic materials. whiterose.ac.uk Further research could explore the synthesis of new derivatives with tailored energetic properties, always prioritizing safety and proper handling protocols.

Metal-Organic Frameworks (MOFs): Using this compound derivatives as ligands for the construction of MOFs with potential applications in gas storage, separation, and catalysis.

The ability to tune the properties of these materials by modifying the substituents on the this compound ring offers a high degree of versatility.

Development of Novel Analytical and Characterization Techniques for Complex Systems

As the complexity of the molecules and materials derived from this compound increases, so does the need for advanced analytical and characterization techniques. While standard methods like NMR, IR, and mass spectrometry are essential, future research will benefit from the development and application of more sophisticated techniques. wur.nlresearchgate.net

For instance, advanced mass spectrometry techniques, such as LC-MS/MS and high-resolution mass spectrometry (HRMS), will be crucial for identifying and quantifying trace amounts of this compound derivatives and their transformation products in complex matrices. wur.nl The development of new fluorescent probes based on this scaffold will require detailed photophysical characterization using steady-state and time-resolved fluorescence spectroscopy. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chlorobenzofuroxan, and how can purity be validated?

  • Methodology : Common routes involve nitration and chlorination of benzofuroxan derivatives. For example, nitration of benzofuran precursors followed by chlorination under controlled conditions (e.g., using Cl2 or SOCl2 as chlorinating agents). Purity validation employs HPLC (≥95% purity thresholds), melting point analysis (mp 28–30°C), and nuclear magnetic resonance (NMR) to confirm structural integrity .
  • Key Considerations : Monitor reaction pH (e.g., pH 10–10.2 for chlorination) and temperature to avoid side products like polychlorinated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, N-O stretch in furoxan rings at ~1500 cm⁻¹).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7–8 ppm) and chlorine-substituted carbons (δ 120–130 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 170–172 for [M+H]<sup>+</sup>) and fragmentation patterns .
    • Validation : Cross-reference data with computational predictions (e.g., PubChem’s canonical SMILES: O=[N+]1C2=C(C=Cl)C=CC=C2ON1) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • PPE : Respiratory protection (NIOSH-approved vapor respirators), nitrile gloves, and safety goggles .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Zn/HCl for reduction steps), and solvent systems (dioxane/water mixtures for improved solubility) .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation (e.g., nitro intermediates) .
    • Data Analysis : Compare yields under different conditions using ANOVA to identify statistically significant variables .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology :

  • Systematic Review : Use tailored search strings (e.g., ("this compound" OR "NSC 368685") AND ("NMR" OR "IR")) across databases like PubMed and SciFinder to collate data .
  • Meta-Analysis : Apply tools like PCA (Principal Component Analysis) to cluster discrepant spectral results and identify outliers due to solvent effects or impurities .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model electrophilic substitution sites (e.g., C-4 vs. C-7 positions) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to predict reaction pathways .
    • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.